molecular formula C20H22N4O3 B2403315 4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2320578-07-0

4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2403315
CAS No.: 2320578-07-0
M. Wt: 366.421
InChI Key: QOUCMPGXRZRZCF-UHFFFAOYSA-N
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Description

4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that features a morpholine ring, a benzoyl group, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoyl Intermediate: The reaction of 4-morpholinecarboxylic acid with thionyl chloride to form 4-morpholinecarbonyl chloride.

    Coupling with Piperazine: The intermediate is then reacted with 1-(pyridin-2-yl)piperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl or pyridine derivatives.

Scientific Research Applications

4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Morpholinobenzoyl)-1-(pyridin-3-yl)piperazin-2-one: Similar structure but with the pyridine ring in a different position.

    4-(4-Morpholinobenzoyl)-1-(pyridin-4-yl)piperazin-2-one: Another positional isomer with the pyridine ring in the 4-position.

Uniqueness

4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-(4-morpholin-4-ylbenzoyl)-1-pyridin-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-19-15-23(9-10-24(19)18-3-1-2-8-21-18)20(26)16-4-6-17(7-5-16)22-11-13-27-14-12-22/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUCMPGXRZRZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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